molecular formula C8H17NO3 B1525216 3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether CAS No. 1220038-71-0

3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether

Cat. No. B1525216
CAS RN: 1220038-71-0
M. Wt: 175.23 g/mol
InChI Key: HHFKTJPXKFRATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether” is a chemical compound with the molecular formula C8H17NO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3-[2-(2-methoxyethoxy) ethoxy] thiophene was achieved through the phosphazene base-catalyzed ring-opening polymerization of glycidyl methyl ether (MeGE), ethyl glycidyl ether (EtGE), glycidyl isopropyl ether (iPrGE), 2-methoxyethyl glycidyl ether (MeEOGE), 2-ethoxyethyl glycidyl ether (EtEOGE), 2-propoxyethyl glycidyl ether (PrEOGE), 2- (2-methoxyethoxy)ethyl glycidyl ether (MeEO 2 GE), 2- (2-ethoxyethyl)ethyl glycidyl ether (EtEO 2 GE), and 2- (2- (2-methoxyethoxy)ethoxy)ethyl glycidyl ether (MeEO 3 GE) .


Physical And Chemical Properties Analysis

The molecular weight of “3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether” is 175.23 g/mol . No further physical or chemical properties are provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of related azetidin-2-one compounds have been detailed, providing insights into their chemical properties and potential applications in developing novel materials or chemical intermediates (Henkel, Krämer, & Jäger, 1997).

Antifungal Activity

  • Some derivatives of azetidin-2-ones have shown antifungal activity against phytopathogenic fungi, suggesting their potential use in agricultural applications to protect crops from fungal diseases (Arnoldi, Cabrini, Farina, & Merlini, 1990).

Theoretical Studies on Reactivity

  • Theoretical studies have explored the reactivity and fragmentation patterns of β-lactam rings, including azetidinone derivatives, in processes like ozonolysis, offering insights into their stability and reactivity under various conditions (Ardura & Sordo, 2003).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

  • Research has demonstrated methods for transforming certain azetidin-2-ones into valuable intermediates for pharmaceutical synthesis, highlighting the versatility of these compounds in synthetic chemistry (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).

Metal-Catalyzed Cycloisomerization

  • Studies on metal-catalyzed cycloisomerization have shown that azetidinone-tethered alkynols can be transformed into a variety of structurally complex β-lactams, indicating the potential for developing novel catalysts and synthetic pathways (Alcaide, Almendros, Campo, & Carrascosa, 2010).

Hydration and Phase Separation in Polymers

  • Research on poly(2-(2-methoxyethoxy)ethyl methacrylate) has investigated its hydration changes and phase separation behavior, relevant for materials science applications, particularly in the development of smart materials and hydrogels (Maeda, Kubota, Yamauchi, Nakaji, & Kitano, 2007).

Mechanism of Action

“3-Azetidinyl 2-(2-methoxyethoxy)ethyl ether” is an organic compound. It contains an azetidine ring, which is a three-membered nitrogen-containing heterocycle. Azetidines are found in many biologically active compounds and are used in the synthesis of pharmaceuticals .

The compound also contains ether and alcohol functional groups. Ethers are known for their ability to act as solvents and are used in a variety of applications from pharmaceuticals to polymers . Alcohols can participate in a wide variety of chemical reactions, and their reactivity can be influenced by the presence of other functional groups .

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on factors like its size, polarity, and solubility. These properties can influence how the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is excreted .

The compound’s mechanism of action, or how it interacts with its targets to produce a biological effect, would depend on its structure and the specific targets it interacts with. Without specific information on the compound’s targets, it’s difficult to predict its mode of action .

The compound’s action could be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. These factors can affect the compound’s stability, its ability to reach its targets, and its overall efficacy .

properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-10-2-3-11-4-5-12-8-6-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFKTJPXKFRATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284793
Record name 3-[2-(2-Methoxyethoxy)ethoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220038-71-0
Record name 3-[2-(2-Methoxyethoxy)ethoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(2-Methoxyethoxy)ethoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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